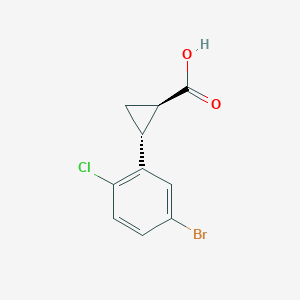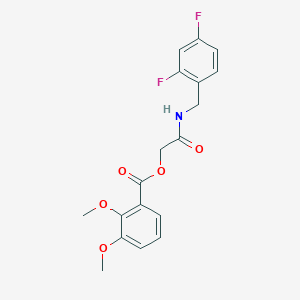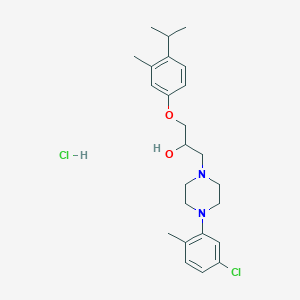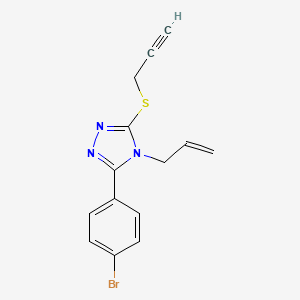
(1R,2R)-2-(5-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "(1R,2R)-2-(5-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid" is a cyclopropane derivative characterized by a three-membered ring structure with a carboxylic acid functional group and halogen substituents on the phenyl ring. Cyclopropane derivatives are of significant interest due to their presence in various biologically active compounds and their potential use in pharmaceuticals.
Synthesis Analysis
The synthesis of cyclopropane derivatives often involves the use of starting materials that can be manipulated to form the three-membered ring structure characteristic of cyclopropanes. For instance, the preparation of diastereoisomers of 1-amino-2-bromocyclopropanecarboxylic acid was described using a starting material that underwent oxidation and radical introduction of bromine to obtain the cyclopropanecarboxylates . Similarly, the synthesis of bromophenol derivatives with a cyclopropane moiety involved reactions with ethyl diazoacetate, followed by reduction, bromination, and hydrolysis . These methods highlight the complexity and versatility of synthetic approaches to cyclopropane derivatives.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives can be quite complex due to the presence of substituents that influence the overall conformation of the molecule. For example, the structure of (R)-(+)-1-fluoro-2,2-diphenylcyclopropanecarboxylic acid was determined by X-ray diffraction, revealing that the plane of the carboxylic group is nearly orthogonal to the plane of the cyclopropane ring . This kind of structural information is crucial for understanding the reactivity and interaction of cyclopropane derivatives with biological targets.
Chemical Reactions Analysis
Cyclopropane derivatives can undergo various chemical reactions, including ring-opening reactions, which are significant in the context of synthesizing more complex molecules. The ring-opening of cyclopropane was observed in the reaction of certain isomers with bromine . Additionally, the generation of radicals and cations through photolysis has been reported, which can lead to further chemical transformations . These reactions are essential for the functionalization and diversification of cyclopropane-based compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the presence of halogen atoms can affect the density, solubility, and reactivity of these compounds. The bond lengths and angles within the cyclopropane ring and the substituents can also impact the stability and reactivity of the molecule . Understanding these properties is vital for the development of cyclopropane derivatives as potential therapeutic agents.
科学的研究の応用
Synthesis and Biological Evaluation
- Bromophenol derivatives with a cyclopropyl moiety, including compounds related to the one , have shown effectiveness as inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase. These inhibitors are significant in the treatment of diseases such as Alzheimer's, Parkinson's, and dementia (Boztaş et al., 2019).
Development of Practical Processes
- The synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a vital chiral intermediate for the synthesis of therapeutic compounds like Ticagrelor, utilizes a similar cyclopropane structure. This process highlights the application of cyclopropane derivatives in the development of medical treatments (Guo et al., 2017).
Stereoselectivity in Synthesis
- Research on the stereoselective cyclopropanation of α,β-unsaturated carboxylic acids using chiral auxiliaries demonstrates the importance of cyclopropane derivatives in creating specific configurations for chemical and pharmaceutical purposes (Vallgårda et al., 1994).
Synthesis of Potential Ethylene Inhibitors
- The preparation of diastereoisomers of 1-amino-2-bromocyclopropanecarboxylic acid, a potential inhibitor of ethylene biosynthesis, is another application demonstrating the utility of cyclopropane derivatives in agricultural and biochemical research (Wick et al., 1995).
Conformational Analysis
- Studies on the absolute configurations of chiral cyclopropanes, including those similar to the compound , are crucial for understanding the molecular structures and behaviors that are fundamental in drug design and synthesis (Nishiyama et al., 1974).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(1R,2R)-2-(5-bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrClO2/c11-5-1-2-9(12)7(3-5)6-4-8(6)10(13)14/h1-3,6,8H,4H2,(H,13,14)/t6-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKAIFMMKOLJPD-POYBYMJQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=C(C=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.52 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2R)-2-(5-Bromo-2-chlorophenyl)cyclopropane-1-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-bromophenyl)-2-[(2-chloroacetyl)-methylamino]acetamide](/img/structure/B2499920.png)
![N4-(2,5-dimethoxyphenyl)-N6-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2499921.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2499924.png)


![2-[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2499931.png)
![(3Z)-3-{[(2-methoxyphenyl)amino]methylidene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2499932.png)


![[1,2,4]Triazolo[4,3-a]pyridine-6-carbonitrile](/img/structure/B2499937.png)
![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]furan-2-carboxamide](/img/structure/B2499939.png)


![N-(1-cyano-1-cyclopropylethyl)-2-{4-[(cyclohexylcarbamoyl)amino]piperidin-1-yl}acetamide](/img/structure/B2499943.png)